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Compound of Interest

Compound Name: Timelotem

Cat. No.: B1205482 Get Quote

Application Notes & Protocols: Timelotem
For Research Use Only. Not for use in diagnostic procedures.

Introduction
Timelotem is a novel, potent, and selective small molecule inhibitor of the T-Lobe Kinase

(TLK), a serine/threonine kinase implicated in aberrant cell survival and proliferation signaling

pathways. Overexpression and constitutive activation of TLK have been identified in various

tumor types, making it a promising target for therapeutic intervention. These application notes

provide detailed protocols for evaluating the in vitro efficacy of Timelotem in cell culture

models.

Mechanism of Action
Timelotem selectively binds to the ATP-binding pocket of TLK, preventing its phosphorylation

and subsequent activation of downstream signaling cascades. Inhibition of the TLK pathway

leads to cell cycle arrest and induction of apoptosis in cancer cells with an overactive TLK

signaling axis.

Quantitative Data Summary
Table 1: Cell Viability (IC50) after 72-hour Timelotem
Treatment
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Cell Line Description IC50 (nM)

NCI-H2026-TML
Non-Small Cell Lung Cancer

(High TLK Expression)
15.2

MDA-MB-231
Breast Cancer (Moderate TLK

Expression)
128.5

A549
Non-Small Cell Lung Cancer

(Low TLK Expression)
> 10,000

MCF-10A
Non-tumorigenic Breast

Epithelial
> 25,000

Table 2: Time-Dependent Effect of Timelotem on NCI-
H2026-TML Cell Viability

Concentration 24h (% Viability) 48h (% Viability) 72h (% Viability)

Control (0 nM) 100 ± 4.5 100 ± 5.1 100 ± 4.8

10 nM 85 ± 3.9 62 ± 4.2 55 ± 3.7

20 nM 71 ± 4.1 48 ± 3.8 39 ± 4.0

50 nM 52 ± 3.5 29 ± 3.1 18 ± 2.5

Table 3: Induction of Apoptosis in NCI-H2026-TML Cells
by Timelotem (48h)

Concentration
Early Apoptotic
Cells (%)

Late
Apoptotic/Necrotic
Cells (%)

Total Apoptotic
Cells (%)

Control (0 nM) 2.1 ± 0.5 1.5 ± 0.3 3.6 ± 0.8

15 nM (IC50) 28.4 ± 2.2 15.7 ± 1.8 44.1 ± 3.5

30 nM (2x IC50) 45.2 ± 3.1 25.3 ± 2.5 70.5 ± 4.8
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Signaling Pathway & Workflow Diagrams
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Caption: Timelotem inhibits the TLK signaling pathway, leading to apoptosis.
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Endpoint Assays
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Caption: Workflow for assessing the in vitro efficacy of Timelotem.

Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the routine culture of the NCI-H2026-TML cell line.

Materials:

NCI-H2026-TML cells
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RPMI-1640 Medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL)

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS), sterile

T-75 culture flasks

Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Procedure:

Maintain cells in a T-75 flask with 15 mL of Complete Growth Medium in a humidified

incubator at 37°C with 5% CO2.

Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency (typically

every 2-3 days).

Subculturing: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once

with 5-10 mL of sterile PBS. c. Add 3 mL of 0.25% Trypsin-EDTA to the flask and incubate at

37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 7 mL of pre-

warmed Complete Growth Medium. e. Gently pipette the cell suspension up and down to

create a single-cell suspension. f. Transfer the desired volume of cell suspension to a new T-

75 flask containing fresh, pre-warmed Complete Growth Medium (e.g., a 1:4 to 1:8 split

ratio). g. Return the flask to the incubator.

Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Cells cultured as per Protocol 1
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Timelotem stock solution (e.g., 10 mM in DMSO)

96-well flat-bottom plates

Complete Growth Medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Procedure:

Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of Complete Growth

Medium into a 96-well plate.

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

Prepare serial dilutions of Timelotem in Complete Growth Medium.

Remove the medium from the wells and add 100 µL of the medium containing the various

concentrations of Timelotem (or vehicle control, e.g., 0.1% DMSO). Include wells with

medium only as a blank control.

Incubate the plate for the desired time period (e.g., 72 hours).

Add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan

crystals.

Carefully aspirate the medium from each well without disturbing the formazan crystals.

Add 150 µL of DMSO to each well to dissolve the crystals.

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells after

subtracting the blank reading.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI
Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

Cells cultured and treated in 6-well plates

Timelotem

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

PBS, cold and sterile

Flow cytometer

Procedure:

Seed NCI-H2026-TML cells in 6-well plates at a density that will not exceed 80% confluency

by the end of the experiment.

Allow cells to attach overnight, then treat with desired concentrations of Timelotem for 48

hours.

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach

using trypsin. Combine with the floating cells from the supernatant.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Discard the supernatant and wash the cell pellet twice with cold PBS.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

To cite this document: BenchChem. [Timelotem experimental protocol for cell culture].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205482#timelotem-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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